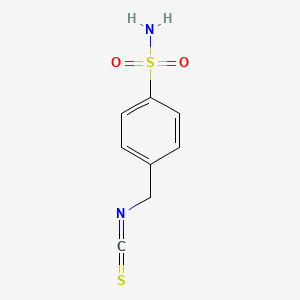![molecular formula C23H18FN7O2 B2359580 2-(2-fluorophenoxy)-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)acetamide CAS No. 1006000-56-1](/img/structure/B2359580.png)
2-(2-fluorophenoxy)-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of 1H-pyrazolo[3,4-d]pyrimidine . It has been associated with P21-activated kinase 1 (PAK1), which is involved in cell proliferation, survival, and migration . Deregulation of PAK1 activity is implicated in various human diseases, including cancer, inflammation, and neurological disorders .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of new 2-substituted-5-[2-(2-fluorophenoxy)phenyl]-1,3,4-oxadiazoles has been synthesized . Another study reported the synthesis of a novel series of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones via condensation of carboxamide with some aromatic aldehydes .Molecular Structure Analysis
The molecular structure of this compound is based on the 1H-pyrazolo[3,4-d]pyrimidine scaffold . This scaffold was identified as a promising lead for targeting PAK1 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include hydrolysis, condensation, and reaction with acetic anhydride .Applications De Recherche Scientifique
Radiosynthesis Applications
- A study by Dollé et al. (2008) in the Journal of Labelled Compounds and Radiopharmaceuticals detailed the radiosynthesis of DPA-714, a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, for positron emission tomography (PET) imaging of the translocator protein (18 kDa). This compound was designed with a fluorine atom to allow labeling with fluorine-18, a characteristic useful for in vivo imaging (Dollé et al., 2008).
Ligands for Translocator Protein
- Damont et al. (2015) synthesized novel pyrazolo[1,5-a]pyrimidines, closely related to DPA-714, and evaluated them in vitro for their potential to bind the translocator protein 18 kDa (TSPO). TSPO is recognized as an early biomarker of neuroinflammatory processes. The study, published in the Journal of Medicinal Chemistry, found these derivatives to have subnanomolar affinity for TSPO (Damont et al., 2015).
In Vitro Cytotoxic Activity
- Al-Sanea et al. (2020) in the Russian Journal of Organic Chemistry investigated the design and synthesis of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives. They evaluated these compounds for their anticancer activity on 60 cancer cell lines, revealing a compound that showed appreciable cancer cell growth inhibition (Al-Sanea et al., 2020).
Coordination Complexes and Antioxidant Activity
- A study by Chkirate et al. (2019) in the Journal of Inorganic Biochemistry synthesized pyrazole-acetamide derivatives and their Co(II) and Cu(II) coordination complexes. They explored the effect of hydrogen bonding on the self-assembly process and evaluated the antioxidant activity of these complexes (Chkirate et al., 2019).
Molecular Probes for A2A Adenosine Receptor
- Kumar et al. (2011) reported in Bioorganic & Medicinal Chemistry Letters on the development of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives as high-affinity and selective antagonists for the human A2A adenosine receptor. These findings are significant for studying the receptor in various contexts (Kumar et al., 2011).
Propriétés
IUPAC Name |
2-(2-fluorophenoxy)-N-[5-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)pyrazol-3-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN7O2/c1-15-11-20(28-21(32)13-33-19-10-6-5-9-18(19)24)31(29-15)23-17-12-27-30(22(17)25-14-26-23)16-7-3-2-4-8-16/h2-12,14H,13H2,1H3,(H,28,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQIKEOWUNUNLGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)COC2=CC=CC=C2F)C3=NC=NC4=C3C=NN4C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN7O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(Oxolan-3-YL)pyrazol-4-YL]-2-phenylbutanamide](/img/structure/B2359497.png)

![3-(2-((3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)ethyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2359499.png)
![2-(4-phenoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2359501.png)
![2,4-dimethyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B2359502.png)
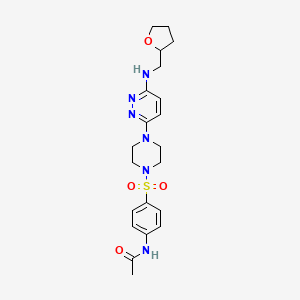
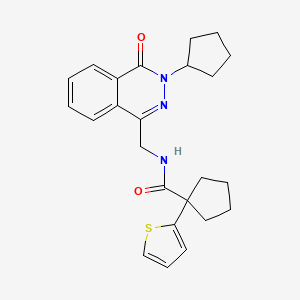

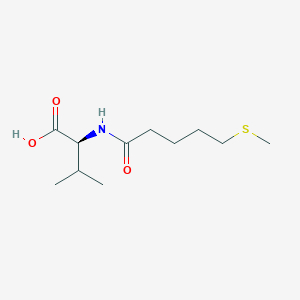
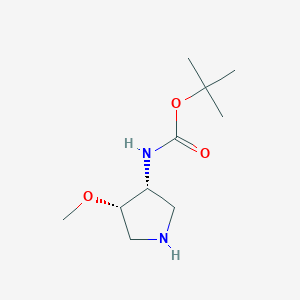
![1-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]naphthalene-2-carbonitrile](/img/structure/B2359514.png)

